6,6'-Disulfanediylbis(2-methylaniline)
Overview
Description
6,6'-Disulfanediylbis(2-methylaniline) is an organic compound belonging to the family of aromatic amines. It is characterized by its molecular formula C14H16N2S2 and a molecular weight of 276.42 g/mol. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6'-Disulfanediylbis(2-methylaniline) typically involves the reaction of 2-methylaniline with sulfur-containing reagents under controlled conditions. One common method is the reaction of 2-methylaniline with sulfur in the presence of a suitable catalyst, such as a transition metal complex, to form the disulfide bridge.
Industrial Production Methods: In an industrial setting, the production of 6,6'-Disulfanediylbis(2-methylaniline) is carried out on a larger scale using continuous flow reactors or batch reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6,6'-Disulfanediylbis(2-methylaniline) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
6,6'-Disulfanediylbis(2-methylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a crosslinking agent in polymer chemistry.
Biology: Employed in the study of protein interactions and enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the rubber industry to improve the mechanical properties of vulcanized rubber.
Mechanism of Action
The mechanism by which 6,6'-Disulfanediylbis(2-methylaniline) exerts its effects involves its ability to form disulfide bridges, which can crosslink polymers and proteins. This crosslinking enhances the stability and mechanical properties of materials. The molecular targets and pathways involved include the formation of covalent bonds with functional groups on polymers and proteins.
Comparison with Similar Compounds
4,4'-Diaminodiphenylmethane
2,2'-Dithiodianiline
4,4'-Dithiodianiline
2,2'-Bis(aminomethyl)propane-1,3-diol
Properties
IUPAC Name |
2-[(2-amino-3-methylphenyl)disulfanyl]-6-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-9-5-3-7-11(13(9)15)17-18-12-8-4-6-10(2)14(12)16/h3-8H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJCQIDMAFODQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SSC2=CC=CC(=C2N)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678900 | |
Record name | 2,2'-Disulfanediylbis(6-methylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86749-03-3 | |
Record name | 2,2'-Disulfanediylbis(6-methylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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